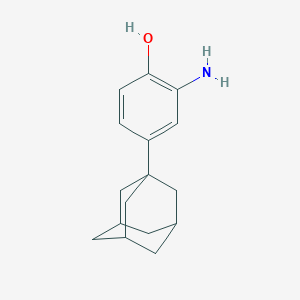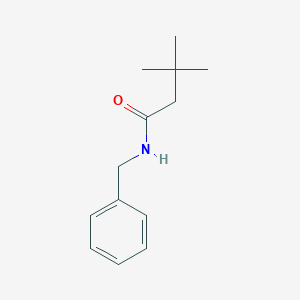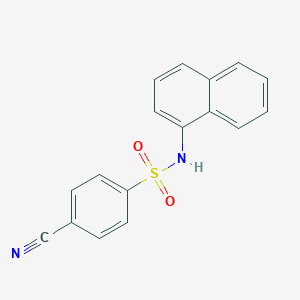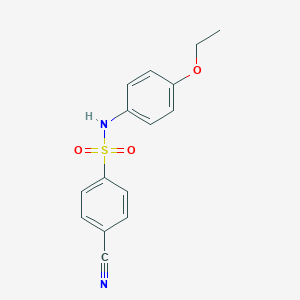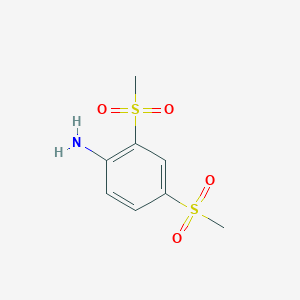
2,4-Bis(methylsulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(methylsulfonyl)aniline, also known as BSA, is an organic compound with the chemical formula C9H12N2O4S2. It is a white crystalline solid that is soluble in organic solvents. BSA has been found to possess several biological activities, making it a promising candidate for various scientific research applications.
作用機序
The mechanism of action of 2,4-Bis(methylsulfonyl)aniline is not fully understood. However, it has been proposed that 2,4-Bis(methylsulfonyl)aniline inhibits the activity of COX-2 and MMPs by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in inflammation and cancer progression.
Biochemical and Physiological Effects
2,4-Bis(methylsulfonyl)aniline has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2,4-Bis(methylsulfonyl)aniline has also been found to inhibit the proliferation and migration of cancer cells. Additionally, 2,4-Bis(methylsulfonyl)aniline has been shown to have a protective effect on the liver, reducing liver damage caused by acetaminophen toxicity.
実験室実験の利点と制限
2,4-Bis(methylsulfonyl)aniline has several advantages for lab experiments. It is readily available and can be synthesized using a well-established method. 2,4-Bis(methylsulfonyl)aniline is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to using 2,4-Bis(methylsulfonyl)aniline in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, 2,4-Bis(methylsulfonyl)aniline has a low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
2,4-Bis(methylsulfonyl)aniline has shown promising results in several scientific research applications. However, there is still much to be learned about its mechanism of action and potential therapeutic uses. Future research should focus on elucidating the molecular mechanisms of 2,4-Bis(methylsulfonyl)aniline's biological activities and identifying its potential therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of 2,4-Bis(methylsulfonyl)aniline in animal models and human clinical trials.
合成法
2,4-Bis(methylsulfonyl)aniline can be synthesized by reacting 2,4-dinitrochlorobenzene with dimethyl sulfone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield 2,4-Bis(methylsulfonyl)aniline. This synthesis method has been well-established in the literature and has been used in several studies.
科学的研究の応用
2,4-Bis(methylsulfonyl)aniline has been found to possess several biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2,4-Bis(methylsulfonyl)aniline has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play important roles in inflammation and cancer progression, making 2,4-Bis(methylsulfonyl)aniline a potential therapeutic agent for these diseases.
特性
製品名 |
2,4-Bis(methylsulfonyl)aniline |
|---|---|
分子式 |
C8H11NO4S2 |
分子量 |
249.3 g/mol |
IUPAC名 |
2,4-bis(methylsulfonyl)aniline |
InChI |
InChI=1S/C8H11NO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,9H2,1-2H3 |
InChIキー |
VCSNPTXBUJEECX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)

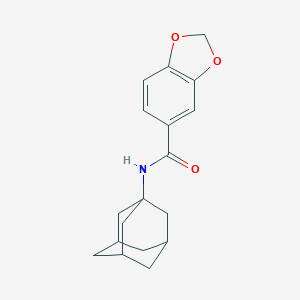


![N-[2-(4-morpholinyl)ethyl]-2-phenoxypropanamide](/img/structure/B263365.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)
